3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-3-5-11(6-4-10)17-14(20)12(16-15(17)21)7-8-13(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBDMTVETQOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid typically involves the formation of the imidazolidine ring followed by the introduction of the propanoic acid and 4-(propan-2-yl)phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazolidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-(propan-2-yl)phenyl group via nucleophilic substitution reactions.
Carboxylation: Addition of the propanoic acid group through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid exhibits notable biological activities:
- Anti-inflammatory Effects : Research suggests potential applications in treating pain and inflammation due to its anti-inflammatory properties.
- Analgesic Properties : The compound may serve as an analgesic agent, providing relief from pain through its interactions with biological targets.
Pharmacological Studies
Interaction studies focus on the compound's binding affinity with specific biological targets, which is critical for understanding its mechanism of action. Investigations include:
- Binding Studies : Assessing how well the compound interacts with various receptors.
- Pharmacokinetic Profiling : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
These studies are essential for optimizing the therapeutic profile of this compound.
Case Studies and Research Findings
Recent studies have explored the anticonvulsant properties of derivatives related to this compound. For instance:
- Anticonvulsant Activity : Novel derivatives were synthesized and tested for their effectiveness against induced seizures in animal models. Some compounds demonstrated significant anticonvulsant activity comparable to established antiepileptic drugs .
- Molecular Modeling Studies : These studies indicated that certain derivatives could serve as templates for developing more effective anticonvulsant agents based on their pharmacological profiles .
Mechanism of Action
The mechanism of action of 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(2,5-Dioxo-4-Phenylimidazolidin-4-yl)Propanoic Acid (CAS 6939-92-0)
- Structure : Lacks the isopropyl group on the phenyl ring.
- Molecular Formula : C₁₂H₁₂N₂O₄
- Molecular Weight : 248.08 g/mol .
- Key Differences: Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) due to the absence of the hydrophobic isopropyl group. Applications: Used in early-stage drug discovery for probing imidazolidinone scaffold activity .
3-[2,5-Dioxo-1-(3,4,5-Trifluorophenyl)Imidazolidin-4-yl]Propanoic Acid (CAS 2058426-46-1)
3-(4-Methyl-2,5-Dioxo-4-Imidazolidinyl)Propanoic Acid
- Structure: Methyl group directly on the imidazolidinone ring instead of an aromatic substituent.
- Molecular Formula : C₇H₁₀N₂O₄
- Molecular Weight : 186.16 g/mol .
- Key Differences: Significantly smaller molecular size, leading to higher aqueous solubility. Applications: Intermediate in peptide mimetics or prodrug synthesis .
(S)-3-(2,5-Dioxoimidazolidin-4-yl)Propanoic Acid (CAS 17027-50-8)
- Structure: No aromatic substituents; chiral center at the 4-position.
- Molecular Formula : C₆H₈N₂O₄
- Molecular Weight : 172.14 g/mol .
- Key Differences: Stereospecific interactions possible due to the (S)-configuration. Minimal steric hindrance, ideal for studying imidazolidinone conformational effects. Applications: Chiral resolving agents or asymmetric catalysis .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₈N₂O₄ | ~290.3 | 4-Isopropylphenyl | ~2.5 | NSAID analogs, enzyme inhibitors |
| 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)PA | C₁₂H₁₂N₂O₄ | 248.08 | Phenyl | ~1.2 | Early drug discovery scaffolds |
| 3-[2,5-Dioxo-1-(3,4,5-F₃-phenyl)imidazolidinyl]PA | C₁₂H₉F₃N₂O₄ | 314.21 | 3,4,5-Trifluorophenyl | ~2.8 | CNS therapeutics |
| 3-(4-Methyl-2,5-dioxoimidazolidinyl)PA | C₇H₁₀N₂O₄ | 186.16 | Methyl (on ring) | ~0.5 | Peptide mimetics |
| (S)-3-(2,5-Dioxoimidazolidin-4-yl)PA | C₆H₈N₂O₄ | 172.14 | None (chiral center) | ~0.3 | Asymmetric synthesis |
*Estimated logP values using fragment-based methods (e.g., Crippen’s method).
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 4-isopropylphenyl group requires specialized coupling reagents (e.g., DCC/DMAP) for introduction, increasing synthesis complexity compared to simpler analogs .
- Biological Activity : Fluorinated analogs (e.g., CAS 2058426-46-1) show superior metabolic stability in vitro, while the target compound’s isopropyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Stability: The imidazolidinone ring in all analogs is susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral delivery .
Biological Activity
3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₈N₂O₄
- Molecular Weight: Approximately 286.32 g/mol
The compound features a unique imidazolidinone structure with a propanoic acid moiety and a substituted phenyl group, contributing to its distinctive properties and potential biological activities.
Biological Activity
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic effects. These properties make it a candidate for therapeutic applications in treating conditions such as pain and inflammation.
Mechanism of Action
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The binding affinity of the compound to these targets may modulate their activity, leading to various pharmacological effects. Detailed studies are necessary to elucidate the exact molecular mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Carglumic Acid | 2,5-Dioxoimidazolidine structure | Used in metabolic disorders |
| 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid | Similar core structure | Different substituents |
| N-Phenyl derivatives | Imidazolidione analogues | Varying phenyl substituents |
The specific substituents in this compound may enhance its biological activity compared to other related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anti-inflammatory Activity:
- In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
-
Analgesic Properties:
- Animal models showed that administration of this compound resulted in a notable decrease in pain responses compared to control groups. This suggests its potential application in pain management therapies.
-
Enzyme Inhibition Studies:
- Research has indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, further supporting its role as an anti-inflammatory agent.
Future Directions
Further research is warranted to explore the full pharmacological profile of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies: Understanding the precise interactions at the molecular level.
- Clinical Trials: Evaluating safety and efficacy in human populations.
- Potential Applications: Exploring uses in various therapeutic areas beyond inflammation and pain management.
Q & A
Q. What are the established synthetic routes for preparing 3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid?
Methodological Answer: A common approach involves condensation reactions between substituted hydantoins and aryl ketones. For example, refluxing intermediates like 4-methyl-2,5-dioxoimidazolidine derivatives with 4-(propan-2-yl)phenyl ketones in acetic acid or DMSO under sodium acetate catalysis (2.5–3 hours, 65–75% yield) can yield the target compound. Purification typically involves recrystallization from ethanol-water mixtures .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: The compound requires strict adherence to PPE protocols (lab coat, nitrile gloves, safety goggles) and handling in a fume hood to avoid inhalation of dust. Storage should be in airtight containers at –20°C to prevent degradation. Immediate neutralization of spills with inert absorbents (e.g., sand) is recommended .
Q. What spectroscopic techniques are suitable for characterizing the compound’s structure?
Methodological Answer: Use NMR (400 MHz, DMSO-d6) to identify imidazolidinone protons (δ 1.68 ppm for methyl groups, δ 3.72 ppm for propanoic acid chains) and NMR to confirm carbonyl resonances (δ 174–196 ppm). UPLC-MS (positive ion mode) can verify molecular weight (e.g., m/z 366 [M+H]+ for analogous structures) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Methodological Answer: Optimize solvent systems (e.g., DMSO vs. acetic acid) and catalyst loading (e.g., sodium acetate at 0.01 mol equivalents). Pilot studies show extending reflux time to 4 hours increases yield by 10–15%, but prolonged heating risks decomposition. Parallel testing of alternative bases (e.g., triethylamine) may improve selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from impurities or stereochemical variations. Perform HPLC purity checks (>95%) and compare bioactivity against enantiomerically pure standards. For example, hydantoin derivatives with para-substituted aryl groups show 20–30% higher enzyme inhibition than ortho-substituted analogs, indicating steric and electronic influences .
Q. How does the compound’s electronic structure influence its reactivity in catalytic applications?
Methodological Answer: The imidazolidinone core acts as an electron-deficient scaffold, facilitating nucleophilic attacks at the 4-position. DFT calculations suggest the propanoic acid side chain enhances solubility in polar aprotic solvents (e.g., DMSO), enabling its use as a ligand in Cu-catalyzed N-arylation reactions (e.g., coupling with aryl halides at 80°C, 12–24 hours) .
Q. What experimental designs are recommended for evaluating its environmental fate in ecotoxicology studies?
Methodological Answer: Adopt a split-plot design with abiotic/biotic compartments (e.g., soil-water systems). Measure hydrolysis half-life at pH 7–9 and photodegradation under UV light. For biotic studies, use OECD 301D ready biodegradability tests and LC-MS/MS to track metabolite formation (e.g., imidazole cleavage products) .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR splitting patterns with analogous compounds (e.g., δ 7.85–8.02 ppm for para-substituted aryl protons in DMSO-d6) .
- Controlled Experiments : Include negative controls (e.g., unsubstituted hydantoins) to isolate the effects of the 4-(propan-2-yl)phenyl group on bioactivity .
- Risk Mitigation : Pre-screen for respiratory irritation using in vitro alveolar cell models before in vivo exposure trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
